PPARγ Transactivation Potency of Ketopioglitazone Versus Pioglitazone
Ketopioglitazone activates mouse PPARγ with an EC50 of 16.4 μM (16,400 nM) in a HEK293 cell-based transactivation assay [1]. In comparison, the parent compound pioglitazone activates mouse PPARγ with an EC50 of 0.99 μM (990 nM) in a comparable cell-based assay [2]. This represents an approximately 16.6-fold lower potency for the metabolite relative to the parent agonist.
| Evidence Dimension | PPARγ transactivation potency (EC50) |
|---|---|
| Target Compound Data | 16,400 nM (16.4 μM) |
| Comparator Or Baseline | Pioglitazone: 990 nM (0.99 μM) |
| Quantified Difference | ~16.6-fold lower potency for ketopioglitazone |
| Conditions | Mouse PPARγ expressed in HEK293 cells; dual-luciferase reporter assay after 24 hr |
Why This Matters
This potency differential is critical for researchers interpreting in vivo efficacy data: observed pharmacological effects of pioglitazone administration cannot be linearly extrapolated to ketopioglitazone exposure, necessitating procurement of the authentic metabolite for standalone studies.
- [1] BindingDB. Affinity Data for Ketopioglitazone (CHEMBL1268). EC50: 1.64E+4 nM. Assay: Agonist activity at mouse PPARgamma expressed in HEK293 cells co-expressing with Gal4 reporter vector after 24 hrs by dual-luciferase reporter assay. View Source
- [2] MedChemExpress. Pioglitazone (U 72107). Product Information. Cat. No. HY-13956. EC50: 0.93 μM (human), 0.99 μM (mouse) PPARγ. View Source
